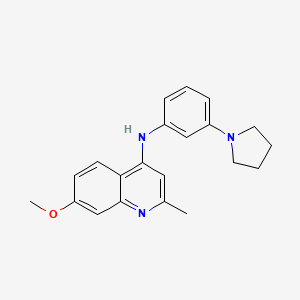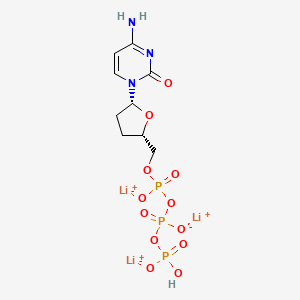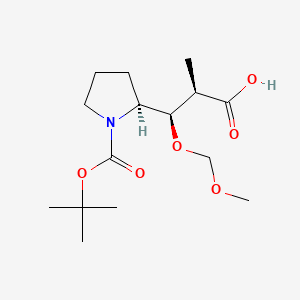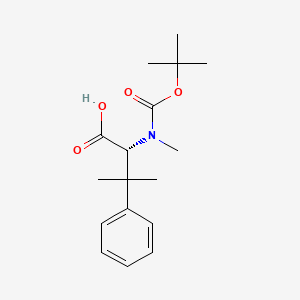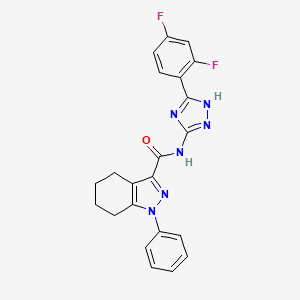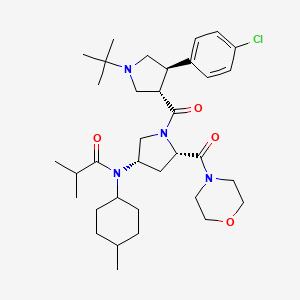
Bivamelagon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bivamelagon is a small molecule drug that acts as a melanocortin receptor 4 (MC4R) agonist. It was initially developed by LG Chem Life Science Innovation Center, Inc. and is currently being researched for its potential therapeutic applications in treating conditions such as hypothalamic obesity, proopiomelanocortin deficiency, and leptin receptor deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bivamelagon involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts used in medicinal chemistry .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
Bivamelagon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have different pharmacological properties .
Scientific Research Applications
Bivamelagon has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the melanocortin receptor pathway and its role in various physiological processes.
Biology: Investigated for its effects on metabolic pathways and energy homeostasis.
Medicine: Explored as a potential therapeutic agent for treating obesity and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting the melanocortin receptor pathway
Mechanism of Action
Bivamelagon exerts its effects by acting as an agonist of the melanocortin receptor 4 (MC4R). This receptor is involved in regulating energy homeostasis, appetite, and body weight. By activating MC4R, this compound can influence these physiological processes, making it a potential treatment for conditions like obesity and metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bivamelagon include other MC4R agonists such as:
Setmelanotide: Another MC4R agonist used for treating obesity due to genetic disorders.
Bremelanotide: An MC4R agonist used for treating hypoactive sexual desire disorder.
Uniqueness
This compound is unique in its specific molecular structure and its potential therapeutic applications. While other MC4R agonists exist, this compound’s distinct chemical properties and pharmacological profile make it a promising candidate for further research and development .
Properties
CAS No. |
2641595-54-0 |
|---|---|
Molecular Formula |
C35H53ClN4O4 |
Molecular Weight |
629.3 g/mol |
IUPAC Name |
N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C35H53ClN4O4/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3/t24?,27?,28-,29-,30+,31-/m0/s1 |
InChI Key |
QLOCFNAGHBVTJD-JBHFHXMJSA-N |
Isomeric SMILES |
CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


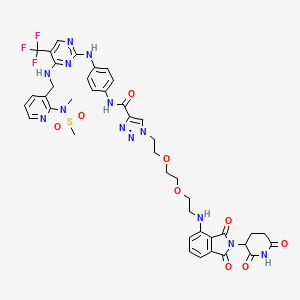
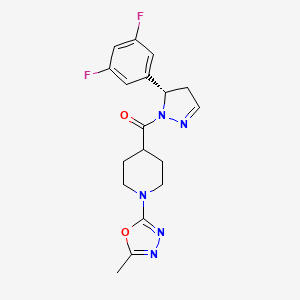

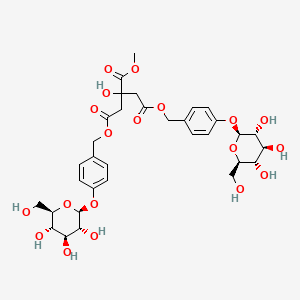
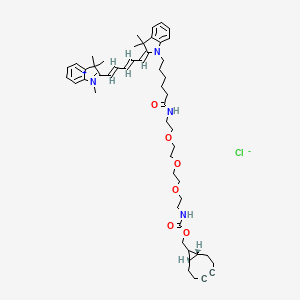
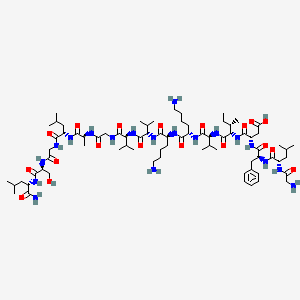
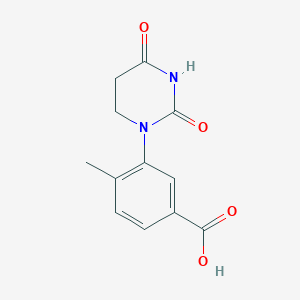
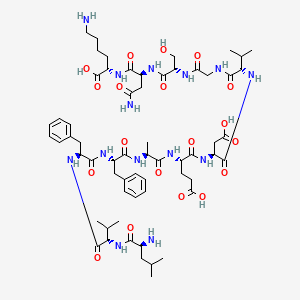
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
